BenchChemオンラインストアへようこそ!

Sevelamer

hyperphosphatemia hemodialysis phosphate binder efficacy

Sevelamer is a calcium-free, non-absorbed polymeric phosphate binder indicated for hyperphosphatemia in CKD dialysis patients. Unlike calcium acetate/carbonate, it avoids systemic calcium loading; unlike lanthanum carbonate, it avoids tissue deposition risk. Its pH-dependent binding enhances phosphate affinity via protonated amine sites. USP-grade sevelamer hydrochloride (≥98% purity) with documented binding capacity (4.89 mmol/g) is essential for ANDA filing and validated method development.

Molecular Formula C6H12ClNO
Molecular Weight 149.62 g/mol
CAS No. 52757-95-6
Cat. No. B1230288
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSevelamer
CAS52757-95-6
SynonymsCarbonate, Sevelamer
GT335 012
GT335-012
GT335012
Hydrochloride, Sevelamer
RenaGel
sevelamer
sevelamer carbonate
sevelamer hydrochloride
Molecular FormulaC6H12ClNO
Molecular Weight149.62 g/mol
Structural Identifiers
SMILESC=CCN.C1C(O1)CCl
InChIInChI=1S/C3H5ClO.C3H7N/c4-1-3-2-5-3;1-2-3-4/h3H,1-2H2;2H,1,3-4H2
InChIKeyZNSIZMQNQCNRBW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityInsoluble

Sevelamer (CAS 52757-95-6) Phosphate Binding Polymer: Procurement-Grade Overview and Comparator Landscape


Sevelamer (CAS 52757-95-6) is a non-absorbed, calcium-free, metal-free polymeric phosphate binder consisting of polyallylamine crosslinked with epichlorohydrin, forming a hydrogel where approximately 40% of amine groups are protonated [1]. The compound is available in two pharmaceutical salt forms: sevelamer hydrochloride (CAS 152751-57-0) and sevelamer carbonate (CAS 845273-93-0), both approved for managing hyperphosphatemia in chronic kidney disease (CKD) patients undergoing dialysis [2]. Its closest clinical analogs include lanthanum carbonate (a metal-based binder with approximately twice the per-gram potency of sevelamer), calcium acetate, calcium carbonate, sucroferric oxyhydroxide, and ferric citrate [3].

Why Sevelamer Cannot Be Interchanged with Calcium-Based or Metal-Containing Phosphate Binders Without Consequence


Generic substitution among phosphate binder classes is pharmacologically unsound due to fundamentally divergent mechanisms and clinical consequences. Sevelamer is a calcium-free, non-absorbed polymeric anion exchange resin, whereas calcium acetate/carbonate introduce systemic calcium loading, and lanthanum carbonate undergoes measurable systemic absorption with potential for tissue deposition [1]. Direct clinical evidence demonstrates that calcium-based binders cause statistically significant elevations in serum calcium, a risk absent with sevelamer, while lanthanum exhibits higher binding affinity (K1 = 6.1 mM⁻¹) but carries long-term accumulation concerns [2]. Sevelamer's binding is pH-dependent and transient acid exposure enhances its phosphate-binding capacity by increasing protonated amine sites, a property unique to its polymeric structure and not shared by inorganic binders [3].

Sevelamer Procurement Evidence Guide: Quantified Differentiation from Comparator Phosphate Binders


Sevelamer Hydrochloride Produces Superior Serum Phosphorus Reduction Compared to Calcium-Based Binders in Head-to-Head Clinical Trial

In a 3-month comparative study of 120 end-stage kidney disease patients undergoing hemodialysis, sevelamer hydrochloride achieved a mean serum phosphorus reduction of 2.1 mg/dL, exceeding the reductions observed with calcium acetate (1.5 mg/dL), lanthanum carbonate (1.79 mg/dL), and calcium carbonate (1.3 mg/dL) [1]. Critically, unlike calcium-based binders which caused a significant rise in serum calcium levels, sevelamer produced no statistically significant change in serum calcium, effectively eliminating the risk of iatrogenic hypercalcemia [1].

hyperphosphatemia hemodialysis phosphate binder efficacy CKD-MBD

Sevelamer Carbonate Phosphate Binding Capacity: 4.89 mmol/g Quantified by Quality-Controlled Batch Testing

Quality control testing of pharmaceutical-grade sevelamer carbonate demonstrates a phosphate binding capacity of 4.89 mmol/g . This binding is mediated by protonated amine groups on the crosslinked polyallylamine polymer backbone . The carbonate salt form is specifically engineered with enhanced buffering capacity compared to the hydrochloride variant, providing metabolic acidosis improvement in CKD patients .

phosphate binding capacity quality control API specification in vitro binding

pH-Dependent Binding Affinity Distinguishes Sevelamer from Lanthanum Carbonate: >200-Fold Difference at pH 3

Langmuir equilibrium binding affinity studies reveal fundamentally different pH-response profiles. Lanthanum carbonate (LC) maintains a constant binding affinity (K1 = 6.1 ± 1.0 mM⁻¹) across pH 3-7. Sevelamer hydrochloride (SH) is pH-dependent: at pH 5-7, K1 = 1.5 ± 0.8 mM⁻¹; at pH 3, K1 drops to 0.025 ± 0.002 mM⁻¹, representing a >200-fold lower affinity than LC at gastric pH [1]. Additionally, in the presence of 30 mM bile salts, SH loses 50% of bound phosphate due to competitive displacement, whereas LC exhibits no phosphate displacement [1].

Langmuir binding affinity pH dependence gastrointestinal phosphate binding in vitro comparative efficacy

Transient Acid Pre-Exposure Enhances Sevelamer Phosphate Binding by 69%: Mechanistic Differentiation from Inorganic Binders

Sevelamer HCl exposed to pH 1 for 1 hour prior to phosphate binding at pH 7 demonstrated phosphate uptake of 3.13 ± 0.21 mequiv./g, compared to only 1.85 ± 0.46 mequiv./g for sevelamer maintained at pH 7 throughout (p = 0.0006), representing a 69% increase in binding capacity [1]. This enhancement was attributed to increased protonation of amine groups rather than polymer swelling, as particle diameter swelling was equivalent (60.2 ± 14.8% vs. 59.5 ± 9.8%, p > 0.8) [1].

phosphate binding kinetics acid activation protonation polymer swelling

Sevelamer Hydrochloride Purity Specification: ≥98% by HPLC with Documented Batch Release at 98.47%

Pharmaceutical-grade sevelamer hydrochloride is specified at ≥98% purity with documented quality control batches achieving 98.47% purity . USP Reference Standard material is available for analytical method validation and quality control testing . Sevelamer carbonate is specified by phosphate binding capacity (4.89 mmol/g) rather than chromatographic purity due to its polymeric nature .

pharmaceutical purity quality specification API procurement USP reference standard

Sevelamer Procurement-Relevant Application Scenarios Based on Quantified Differentiation Evidence


Pharmaceutical Formulation Development Requiring Calcium-Free, Non-Absorbed Phosphate Binding

Sevelamer is indicated for oral phosphate binder formulations targeting hyperphosphatemia management in ESRD patients, particularly when calcium loading must be avoided. Clinical evidence demonstrates that sevelamer achieves serum phosphorus reduction (2.1 mg/dL over 3 months) without elevating serum calcium, unlike calcium acetate and calcium carbonate which cause significant serum calcium increases [1]. The carbonate salt form (sevelamer carbonate) provides additional buffering capacity that ameliorates metabolic acidosis, a common comorbidity in CKD patients .

Generic Drug Product Development and Bioequivalence Demonstration

The FDA provides specific guidance for demonstrating bioequivalence of generic sevelamer carbonate products using in vitro equilibrium binding studies rather than traditional pharmacokinetic studies, given the compound's non-absorbed nature [1]. The binding parameter constants determined by Langmuir approximation at pH 4.0, 5.5, and 7.0 serve as the regulatory benchmark for establishing therapeutic equivalence between innovator (Renagel/Renvela) and generic formulations . Procurement of API with documented binding capacity (4.89 mmol/g specification) and pH-dependent affinity profiles is essential for successful ANDA filing .

Quality Control and Analytical Method Development Using USP Reference Standards

Procurement of USP-grade sevelamer hydrochloride reference standard (CAS 152751-57-0) enables validated analytical method development for purity assessment (≥98% specification) and phosphate binding capacity determination [1]. The ion chromatography method for quantifying mmol phosphate bound per gram of polymer provides a compendial approach for API release testing and stability monitoring . Batch-specific certificates of analysis documenting 98.47% purity provide a benchmark for supplier qualification .

Comparative Effectiveness Research Evaluating Non-Calcium vs. Calcium-Based Phosphate Binders

Sevelamer serves as the reference non-calcium phosphate binder in comparative effectiveness studies. Head-to-head clinical trial data establish sevelamer's efficacy baseline (2.1 mg/dL serum phosphorus reduction) against which newer agents (sucroferric oxyhydroxide, ferric citrate) are compared [1]. The compound's LDL-cholesterol lowering effect and potential attenuation of vascular calcification progression distinguish it from both calcium-based binders and lanthanum carbonate, supporting its use in studies of cardiovascular outcomes in dialysis populations .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for Sevelamer

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.